molecular formula C21H20N4O4S B12141919 N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12141919
M. Wt: 424.5 g/mol
InChI Key: ZEZVXDDHYXHEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide belongs to a class of 1,2,4-triazole derivatives featuring a sulfanylacetamide backbone. Its structure includes a 2-ethoxyphenyl group attached to the acetamide nitrogen and dual furan substituents (furan-2-yl and furan-2-ylmethyl) on the triazole ring.

Properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20N4O4S/c1-2-27-17-9-4-3-8-16(17)22-19(26)14-30-21-24-23-20(18-10-6-12-29-18)25(21)13-15-7-5-11-28-15/h3-12H,2,13-14H2,1H3,(H,22,26)

InChI Key

ZEZVXDDHYXHEGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Attachment of Furan Rings: The furan rings are introduced via a Friedel-Crafts alkylation reaction, where furan is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Formation of the Acetamide Group: The acetamide group is formed by reacting an amine with acetic anhydride under mild conditions.

    Final Assembly: The final compound is assembled by linking the triazole-furan intermediate with the acetamide group through a sulfanyl linkage, typically using a thiol reagent and a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan rings and sulfanyl group can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole ring or the furan rings, potentially leading to the formation of dihydrofuran derivatives.

    Substitution: The ethoxy group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the furan rings can produce dihydrofuran derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing triazole and furan rings.

    Biology: Its potential biological activities, such as antimicrobial, antifungal, or anticancer properties, make it a candidate for drug discovery and development.

    Medicine: The compound may be investigated for its therapeutic potential in treating various diseases, including infections and cancers.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various effects:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    DNA Interaction: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally similar analogs, highlighting substituent variations and key physicochemical parameters:

Compound Name/ID Substituents (R1, R2) Melting Point (°C) Yield (%) Key Biological Activity References
Target Compound R1: 2-ethoxyphenyl; R2: furan-2-ylmethyl N/A N/A Inferred anti-exudative potential
2-{[4-Ethyl-5-(furan-2-yl)...}acetamide () R1: 5-fluoro-2-methylphenyl; R2: ethyl N/A N/A Structural analog for SAR studies
Compound 15 () R1: 2-methyl-5-nitrophenyl; R2: 4-(acetylamino)phenoxy 207.6–208.5 45 Confirmed via IR/NMR
N-(2,4-difluorophenyl) analog () R1: 2,4-difluorophenyl; R2: ethyl N/A N/A Antimicrobial activity inferred
Derivatives 3.1–3.21 () R1: Fluorine, ethyl, nitro; R2: variable N/A 45–57 Anti-exudative activity (10 mg/kg), surpassing diclofenac sodium in some cases

Notes:

  • Electron-withdrawing groups (e.g., nitro, fluorine) on the phenyl ring enhance antimicrobial and anti-inflammatory activities .
Anti-Exudative Activity

Derivatives featuring a 4-amino-5-(furan-2-yl)-1,2,4-triazole core (e.g., compounds 3.1–3.21) demonstrated significant anti-exudative activity in rat models, with 15 out of 21 compounds showing efficacy at 10 mg/kg. Eight derivatives exceeded or matched the reference drug diclofenac sodium (8 mg/kg) . The 2-ethoxyphenyl group in the target compound may enhance activity due to increased steric bulk and electron-donating effects compared to smaller substituents like fluorine .

Antimicrobial Activity

Triazolyl acetamides with pyridinyl or methylsulfanylbenzyl groups (e.g., KA3, KA14) exhibited broad-spectrum antimicrobial activity, particularly against E. coli and S. aureus (MIC: 12.5–25 µg/mL). Electron-withdrawing groups at the para-position of the phenyl ring were critical for potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.